molecular formula C21H26ClN3O2S B2818780 N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride CAS No. 1216928-81-2

N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride

Cat. No. B2818780
CAS RN: 1216928-81-2
M. Wt: 419.97
InChI Key: YBFXQPLMURAIGB-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O2S and its molecular weight is 419.97. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transformations into Substituted Thiazolo[5,4-c]pyridines

Research conducted by Albreht et al. (2009) investigated transformations of related thiazole derivatives into substituted thiazolo[5,4-c]pyridines. This work highlights the synthetic versatility of thiazole compounds, potentially encompassing the subject compound, in creating diverse chemical structures for further pharmacological evaluation (Albreht, Uršič, Svete, & Stanovnik, 2009).

Antihelminthic Activity

Wollweber et al. (1979) described the synthesis and antihelminthic efficacy of compounds structurally related to the query compound, showcasing its potential in treating parasitic infections. This underscores the chemical's relevance in developing novel anthelminthic treatments (Wollweber, Niemers, Flucke, Andrews, Schulz, & Thomas, 1979).

Synthetic Methodologies

Janardhan et al. (2014) explored synthetic methodologies involving N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as building blocks for ring-annulated thiazolo[3,2-a]pyrimidinones. This research provides insights into the synthesis of complex molecules, potentially including the subject compound, for pharmacological studies (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Compound Derivatives for Pharmacological Evaluation

Yu et al. (2014) reported on the synthesis of novel thiadiazol and benzothiazol acetamide derivatives through carbodiimide condensation. These derivatives, related to the query compound, were evaluated for their potential pharmacological properties, indicating the compound's utility in drug discovery efforts (Yu, Hu, Wan, Li, Zheng, & Xu, 2014).

Exploration of Therapeutic Agents

Further research by Take et al. (1992) investigated N-(4-amino-2-butynyl)acetamide derivatives for their activity against overactive detrusor, demonstrating the compound's potential application in developing treatments for bladder disorders. This study exemplifies the compound's utility in generating therapeutic agents with specific pharmacological activities (Take, Okumura, Tsubaki, Terai, & Shiokawa, 1992).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S.ClH/c1-4-26-17-11-8-12-18-20(17)22-21(27-18)24(14-13-23(2)3)19(25)15-16-9-6-5-7-10-16;/h5-12H,4,13-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFXQPLMURAIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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